Cas no 1507656-31-6 (2-(5-methyl-1,3-oxazol-4-yl)acetic acid)

2-(5-methyl-1,3-oxazol-4-yl)acetic acid is a versatile organic compound known for its unique 1,3-oxazol ring system and methyl substituent. It offers high stability, excellent solubility in organic solvents, and is readily available for chemical transformations. Its key advantages include a wide range of synthetic applications, compatibility with various reagents, and potential use in pharmaceutical and agrochemical fields.
2-(5-methyl-1,3-oxazol-4-yl)acetic acid structure
1507656-31-6 structure
商品名:2-(5-methyl-1,3-oxazol-4-yl)acetic acid
CAS番号:1507656-31-6
MF:C6H7NO3
メガワット:141.124681711197
MDL:MFCD31630346
CID:4607579
PubChem ID:18982971

2-(5-methyl-1,3-oxazol-4-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 5-Methyloxazole-4-acetic Acid
    • SY226060
    • 2-(5-methyl-1,3-oxazol-4-yl)acetic acid
    • MDL: MFCD31630346
    • インチ: 1S/C6H7NO3/c1-4-5(2-6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9)
    • InChIKey: ORRSLIXXIMTKIU-UHFFFAOYSA-N
    • ほほえんだ: O1C=NC(=C1C)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 141.042593085g/mol
  • どういたいしつりょう: 141.042593085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 63.3

2-(5-methyl-1,3-oxazol-4-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D685264-0.25g
5-Methyloxazole-4-acetic Acid
1507656-31-6 95%
0.25g
$350 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y14525-1g
5-METHYLOXAZOLE-4-ACETIC ACID
1507656-31-6 95%
1g
¥9609.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y14525-250mg
5-METHYLOXAZOLE-4-ACETIC ACID
1507656-31-6 95%
250mg
¥4359.0 2023-09-05
eNovation Chemicals LLC
D685264-1g
5-Methyloxazole-4-acetic Acid
1507656-31-6 95%
1g
$715 2024-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY226060-1g
5-Methyloxazole-4-acetic Acid
1507656-31-6 ≥95%
1g
¥6400.0 2023-09-15
Enamine
EN300-816490-0.25g
2-(5-methyl-1,3-oxazol-4-yl)acetic acid
1507656-31-6 95.0%
0.25g
$321.0 2025-02-19
Enamine
EN300-816490-2.5g
2-(5-methyl-1,3-oxazol-4-yl)acetic acid
1507656-31-6 95.0%
2.5g
$1365.0 2025-02-19
Enamine
EN300-816490-10g
2-(5-methyl-1,3-oxazol-4-yl)acetic acid
1507656-31-6 95%
10g
$5265.0 2023-09-02
Enamine
EN300-816490-1g
2-(5-methyl-1,3-oxazol-4-yl)acetic acid
1507656-31-6 95%
1g
$650.0 2023-09-02
eNovation Chemicals LLC
D685264-0.1g
5-Methyloxazole-4-acetic Acid
1507656-31-6 95%
0.1g
$255 2025-03-03

2-(5-methyl-1,3-oxazol-4-yl)acetic acid 関連文献

2-(5-methyl-1,3-oxazol-4-yl)acetic acidに関する追加情報

Introduction to 2-(5-methyl-1,3-oxazol-4-yl)acetic acid (CAS No. 1507656-31-6)

2-(5-methyl-1,3-oxazol-4-yl)acetic acid, with the CAS number 1507656-31-6, is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of oxazoles and is characterized by its unique molecular structure, which includes a 5-methyl-1,3-oxazole ring and an acetic acid moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.

The molecular formula of 2-(5-methyl-1,3-oxazol-4-yl)acetic acid is C7H9NO3, and its molecular weight is approximately 159.15 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in experimental design and formulation development.

In the realm of pharmaceutical research, 2-(5-methyl-1,3-oxazol-4-yl)acetic acid has been investigated for its potential therapeutic applications. Recent studies have highlighted its role as a bioactive molecule with diverse biological activities. For instance, it has been shown to exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound could be a promising lead for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory effects, 2-(5-methyl-1,3-oxazol-4-yl)acetic acid has also been explored for its potential neuroprotective properties. Research conducted in animal models has demonstrated that the compound can reduce oxidative stress and neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these neuroprotective effects is thought to involve the activation of antioxidant pathways and the inhibition of neuroinflammatory responses.

In addition to its therapeutic potential, 2-(5-methyl-1,3-oxazol-4-yl)acetic acid has found applications in chemical synthesis and material science. The oxazole ring is a common structural motif in many bioactive molecules, making it a valuable building block for the synthesis of more complex compounds. For example, it can be used as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional group versatility enable chemists to introduce various substituents and functional groups, thereby expanding its utility in synthetic chemistry.

The synthesis of 2-(5-methyl-1,3-oxazol-4-yl)acetic acid typically involves multistep processes that include the formation of the oxazole ring followed by functional group modifications. One common synthetic route involves the reaction of 4-aminoacetophenone with chloroacetic acid in the presence of a base to form the corresponding oxazole derivative. Subsequent steps may include methylation reactions to introduce the methyl group at the 5-position of the oxazole ring.

The safety profile of 2-(5-methyl-1,3-oxazol-4-yl)acetic acid is an important consideration for both research and industrial applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin or inhalation. It is recommended to use personal protective equipment (PPE) such as gloves and safety goggles when handling this compound in laboratory settings.

In conclusion, 2-(5-methyl-1,3-oxazol-4-yl)acetic acid (CAS No. 1507656-31-6) is a multifunctional compound with a wide range of potential applications in pharmaceutical research, chemical synthesis, and material science. Its unique molecular structure endows it with valuable biological properties that make it a promising candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and improving human health.

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